

(2-amino-4-nitrophenyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-nitrobenzenemethanol

Cat. No.: B1266085

[Get Quote](#)

An In-Depth Technical Guide on the Core Chemical Properties and Structure of (2-amino-4-nitrophenyl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structure of (2-amino-4-nitrophenyl)methanol. The information presented herein is compiled from various scientific databases and literature sources. While a complete experimental dataset for this specific compound is not readily available in all areas, this guide summarizes the existing knowledge to support research and development activities.

Chemical Identity and Structure

(2-amino-4-nitrophenyl)methanol is an aromatic organic compound containing an amino group, a nitro group, and a hydroxymethyl group attached to a benzene ring.

DOT Script of the Chemical Structure:

Caption: 2D structure of (2-amino-4-nitrophenyl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (2-amino-4-nitrophenyl)methanol is provided in the tables below. It is important to note that while computed data is available, experimental data for some properties such as melting and boiling points are not consistently

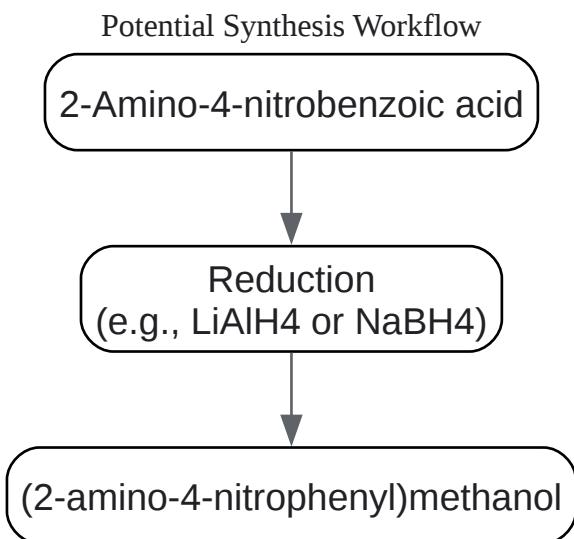
reported for this specific compound. Data for the related compound, 2-amino-4-nitrophenol, is included for reference where available.

Table 1: General and Computed Properties[1]

Property	Value
IUPAC Name	(2-amino-4-nitrophenyl)methanol
CAS Number	78468-34-5
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol
XLogP3	1.2
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Topological Polar Surface Area	92.1 Å ²
Formal Charge	0

Table 2: Experimental Physical Properties (Limited Data)

Property	Value	Source
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Melting Point of 2-amino-4-nitrophenol (for reference)	142-143 °C	[1]
Solubility of 2-amino-4-nitrophenol (for reference)	Soluble in hot water	[1]


Synthesis and Purification

Detailed experimental protocols for the synthesis of (2-amino-4-nitrophenyl)methanol are not extensively documented in publicly available literature. However, general synthetic strategies for similar compounds, such as the reduction of nitroaromatic compounds, can be adapted.

General Synthetic Approach: Reduction of a Nitroaromatic Precursor

A plausible synthetic route to (2-amino-4-nitrophenyl)methanol involves the selective reduction of one nitro group of a dinitro precursor or the reduction of a nitro-substituted benzoic acid or its ester. For instance, the reduction of 2-amino-4-nitrobenzoic acid or its corresponding methyl ester using a suitable reducing agent like lithium aluminum hydride or sodium borohydride could yield the target compound.

DOT Script of a potential synthesis workflow:

[Click to download full resolution via product page](#)

Caption: A potential synthetic route to (2-amino-4-nitrophenyl)methanol.

Purification

Purification of the final product would likely involve standard laboratory techniques such as:

- Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.

- Column Chromatography: Employing a stationary phase like silica gel and an appropriate eluent to separate the desired compound from impurities.

Spectral and Analytical Data

Specific experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for (2-amino-4-nitrophenyl)methanol are not readily available in the searched databases. For structural elucidation and confirmation, researchers would need to acquire this data experimentally. The expected spectral features can be predicted based on the analysis of structurally related compounds.

Biological Activity

There is limited direct research on the biological activities of (2-amino-4-nitrophenyl)methanol. However, the presence of the nitroaromatic moiety suggests potential for various biological effects, as many nitro-containing compounds are known to exhibit a wide range of activities.

Research on related nitroaromatic compounds has indicated potential for:

- Antimicrobial Activity: Nitro compounds can undergo bioreduction to form reactive nitrogen species that can be toxic to microorganisms.[\[2\]](#)
- Anticancer Activity: Some nitroimidazoles and other nitro-containing heterocycles have been investigated for their potential as anticancer agents.
- Enzyme Inhibition: For instance, the related compound 2-amino-4-nitrophenol has been studied as a potential cyclooxygenase inhibitor.[\[3\]](#)

Further in vitro and in vivo studies are necessary to determine the specific biological profile of (2-amino-4-nitrophenyl)methanol.

Safety and Handling

(2-amino-4-nitrophenyl)methanol is classified as a hazardous substance. The following GHS hazard statements have been associated with it:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[4\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-amino-4-nitrophenyl)methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266085#2-amino-4-nitrophenyl-methanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com